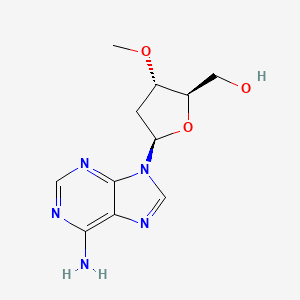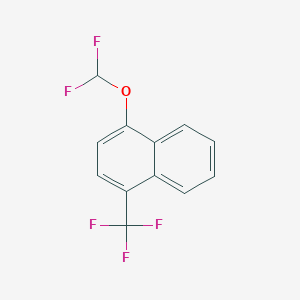
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol is a complex organic compound with significant importance in various scientific fields. This compound features a purine base attached to a methoxytetrahydrofuran ring, which is a structural motif found in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol typically involves multi-step organic reactions. The process often starts with the preparation of the purine base, followed by its attachment to the tetrahydrofuran ring. Common reagents used in these reactions include various protecting groups, catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or biocatalysis. These methods aim to reduce costs, improve yields, and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biology, this compound is studied for its role in cellular processes. Its purine base is a key component of nucleotides, which are essential for DNA and RNA synthesis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for antiviral or anticancer agents due to its ability to interfere with nucleic acid metabolism.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing the compound to inhibit or activate specific biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potent agent in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the attached sugar moiety.
Inosine: A nucleoside with a hypoxanthine base, structurally similar to the purine base in the compound.
Uniqueness
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol is unique due to its specific stereochemistry and the presence of a methoxytetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
70147-57-8 |
|---|---|
Formule moléculaire |
C11H15N5O3 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-methoxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c1-18-6-2-8(19-7(6)3-17)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,8+/m0/s1 |
Clé InChI |
FFTJWXISNILIOL-XLPZGREQSA-N |
SMILES isomérique |
CO[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
COC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)


![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)






![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)

